molecular formula C26H21N3O3S B2715948 3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-49-3

3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2715948
CAS No.: 536710-49-3
M. Wt: 455.53
InChI Key: BVPRBGOOAWBKIW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, which has garnered attention for its selective Toll-Like Receptor 4 (TLR4) ligand activity . Its structure features:

  • 2-((2-Oxo-2-phenylethyl)thio) side chain: Introduces a thioether linkage and ketone group, critical for binding interactions.
  • Pyrimidoindole core: Provides a planar aromatic system for π-π stacking and hydrogen bonding with biological targets.

Synthetic routes typically involve KOH-mediated coupling in ethanol and subsequent purification via flash chromatography . Characterization employs NMR, HRMS, and X-ray crystallography (using SHELX software for refinement) .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-2-32-19-14-12-18(13-15-19)29-25(31)24-23(20-10-6-7-11-21(20)27-24)28-26(29)33-16-22(30)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPRBGOOAWBKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H20N2O2SC_{23}H_{20}N_2O_2S. Its structure features a pyrimidine core fused with an indole moiety, along with ethoxy and phenyl substituents that may influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • EGFR Inhibition : Many pyrimidine derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The inhibition of EGFR can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Cyclooxygenase (COX) Inhibition : Some studies have shown that related compounds can inhibit COX enzymes, which are involved in inflammatory processes and cancer progression. This inhibition may provide therapeutic benefits in cancer treatment .
  • Antiproliferative Activity : The compound may exhibit significant antiproliferative effects against various cancer cell lines, likely due to its ability to interfere with cell cycle progression and induce apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (e.g., ethoxy groups) on the phenyl ring can enhance the compound's affinity for target enzymes like EGFR. Conversely, bulky substituents may hinder activity due to steric effects.
  • Fused Ring Systems : The incorporation of fused ring systems such as indoles can improve binding interactions with biological targets due to increased π-stacking and hydrogen bonding capabilities .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : A series of pyrimidine derivatives were tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). Compounds demonstrated IC50 values ranging from 5 to 20 µM, indicating promising antiproliferative activity .
  • Molecular Docking Studies : Computational docking studies revealed that the compound binds effectively to EGFR with a binding score comparable to known inhibitors. This suggests that it may act as a competitive inhibitor, blocking the receptor's active site and preventing downstream signaling involved in cell proliferation .

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntiproliferative10 - 15EGFR Inhibition
Related Pyrimidine DerivativeAnticancer5 - 20COX Inhibition
Fused Indole-PyrimidineCytotoxic7 - 12Apoptosis Induction

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Glioblastoma10Induction of apoptosis
Breast Cancer15Cell cycle arrest
Liver Cancer20Apoptosis induction

In vitro studies indicate that the compound induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment. Additionally, it has been shown to enhance the efficacy of existing chemotherapeutics when used in combination therapies, making it a promising candidate for further development in oncology .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, which is crucial given the rising concerns over antibiotic resistance. The following table presents data on its antimicrobial efficacy:

Bacterial Strain MIC (µg/mL)
Escherichia coli62.5
Bacillus subtilis200
Clostridium tetani250
Salmonella typhi100

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Immunomodulatory Effects

Another significant application of this compound lies in its ability to modulate immune responses. Research indicates that derivatives of pyrimido[5,4-b]indoles can act as Toll-like receptor (TLR) stimulators, particularly TLR4, which plays a vital role in the innate immune response. This property suggests potential applications in vaccine development and immune response enhancement .

Case Studies

  • Study on Glioblastoma : A focused study on glioblastoma cells revealed that the compound not only inhibited tumor growth but also improved the effectiveness of conventional chemotherapeutic agents when administered in combination.
  • Antimicrobial Efficacy : Research has established the effectiveness of related compounds against various pathogenic bacteria and fungi, indicating potential use in treating infections resistant to traditional antibiotics.

Comparison with Similar Compounds

Pharmacological and Physicochemical Profiles

Property Target Compound Pyrrolidinyl Analog Morpholinoethyl Analog
TLR4 Binding (IC$_{50}$) 0.8 µM* 1.2 µM 2.5 µM
Solubility (mg/mL) 0.05 0.12 0.3
Plasma Stability (t$_{1/2}$) 4.2 h 3.8 h 6.5 h
CYP3A4 Inhibition Moderate Low High

*Representative data from pyrimidoindole analogs in .

Key Research Findings

Substituent Optimization : The 4-ethoxyphenyl group optimizes TLR4 selectivity over TLR2, as bulkier groups (e.g., dodecyl in ) reduce activity .

Thioether Linkage : Critical for maintaining conformational rigidity; replacing it with sulfonamide () diminishes potency .

Electron-Withdrawing Groups : The ketone in the 2-oxoethylthio chain enhances hydrogen bonding with TLR4’s Lys-362 residue .

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